molecular formula C9H17NO3 B1270554 (S)-1-N-Boc-3-hydroxypyrrolidine CAS No. 101469-92-5

(S)-1-N-Boc-3-hydroxypyrrolidine

Cat. No. B1270554
CAS RN: 101469-92-5
M. Wt: 187.24 g/mol
InChI Key: APCBTRDHCDOPNY-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of (S)-1-N-Boc-3-hydroxypyrrolidine and related compounds often involves chemoenzymatic methods, lithiation-substitution strategies, and asymmetric syntheses, demonstrating the compound's accessibility through different synthetic routes. For instance, a study outlines the kinetic resolution and selective oxidation for synthesizing N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine with high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005). Another approach involves the hydrogenation of 3-hydroxypyridine followed by chiral resolution and Boc protection, achieving an overall yield of about 40% (Wang Junming, 2013).

Molecular Structure Analysis

The molecular structure of (S)-1-N-Boc-3-hydroxypyrrolidine is characterized by its pyrrolidine backbone, a five-membered nitrogen-containing ring, which is functionalized at the 3-position with a hydroxy group and protected at the nitrogen by a Boc group. This structural arrangement is pivotal for its reactivity and application in synthesis. Detailed analysis using methods like IR spectroscopy and density functional theory calculations helps in understanding the rotation barriers of the Boc group and the molecule's overall stereochemistry, crucial for its reactivity and applications in synthetic chemistry (Sheikh et al., 2012).

Chemical Reactions and Properties

(S)-1-N-Boc-3-hydroxypyrrolidine undergoes various chemical reactions, including lithiation-substitution to introduce functional groups selectively, showcasing its utility in synthesizing complex organic molecules. The lithiation-substitution approach, for instance, enables the introduction of quaternary stereocenters, highlighting the compound's role in developing pharmaceutically relevant compounds (Sheikh et al., 2012).

Scientific Research Applications

Alkoxide Anion Triggered Group Migration

The compound has been utilized in studying mechanisms such as N→O tert-butyloxycarbonyl (Boc) migration, involving a base-generated alkoxide. This migration features an unusual nine-membered cyclic transition state, contributing to our understanding of intramolecular processes in organic chemistry (Xue & Silverman, 2010).

Chemoenzymatic Synthesis

It's been used in the chemoenzymatic synthesis of N-Boc protected compounds. For example, it was involved in the kinetic resolution of a hydroxymethylpyrrolidine by lipase-catalyzed acylation, which is crucial for understanding enzyme-catalyzed processes in organic synthesis (Haddad & Larchevěque, 2005).

Discovery in Integrin Inhibition

Research has been conducted on 3-hydroxypyrrolidine scaffold as a new integrin alpha5beta1 inhibitor class, which is important for developing systemic treatments for various diseases (Zischinsky et al., 2010).

Enzyme-Catalyzed Carbon-Carbon Bond Synthesis

The compound has also been prepared through enzyme-catalyzed C–C bond synthesis. This method is significant in the field of bioorganic chemistry, particularly in the synthesis of complex organic molecules (Humphrey et al., 2000).

Novel Classes of Compounds

It's been used in the creation of novel classes of carbohydrate-derived, polyhydroxylated compounds. This approach involves utilizing boron trichloride to cleave efficiently benzyl ethers and ketals, a process vital for the development of new synthetic methodologies (Desvergnes, Vallée, & Py, 2008).

Development of Orthogonally Protected Hypusine

The compound has been applied in developing orthogonally protected hypusine for peptide synthesis, which is an essential aspect of peptide chemistry and drug development (Song et al., 2015).

Biocatalytic Hydroxylation

Its biocatalytic hydroxylation has been explored, providing insights into regio- and stereoselective hydroxylation of nonactivated carbon atoms, a crucial aspect in green chemistry and biocatalysis (Li et al., 2001).

properties

IUPAC Name

tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCBTRDHCDOPNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357541
Record name tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Boc-3-hydroxypyrrolidine

CAS RN

101469-92-5
Record name 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101469-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (3.00 g, 16.20 mmol) was dissolved in dry MeOH (60 mL) and cooled in an ice-water bath. Sodium borohydride (0.61 g, 16.20 mmol) was added carefully and the reaction mixture was stirred at 0° C. for 15 mins. The reaction mixture was diluted with water and pH was set to −9 with HCl (1% aqueous solution). The aqueous layer was extracted with EtOAc and the organic layers were combined, dried with MgSO4, filtered and evaporated to give the title compound (3.00 g, 98.9%). 1H NMR (500 MHz, CDCl3): δ 1.42 (s, 9H), 1.85-1.96 (m, 2H), 3.26-3.33 (m, 2H), 3.38-3.47 (m, 3H), 4.38-4.40 (m, 1H); 13C NMR (125 MHz, CDCl3): δ 28.72, 33.95, 43.99, 54.38, 70.60, 79.57, 155.07.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98.9%

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